molecular formula C6H11O9P-2 B1261015 keto-D-tagatose 6-phosphate

keto-D-tagatose 6-phosphate

Cat. No. B1261015
M. Wt: 258.12 g/mol
InChI Key: GSXOAOHZAIYLCY-PBXRRBTRSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Keto-D-tagatose 6-phosphate(2-) is an organophosphate oxoanion obtained by deprotonation of the phosphate OH groups of keto-D-tagatose 6-phosphate;  major species at pH 7.3. It is a conjugate base of a keto-D-tagatose 6-phosphate. It is an enantiomer of a keto-L-tagatose 6-phosphate(2-).

Scientific Research Applications

Enzymatic Characteristics and Reactions

Keto-D-tagatose 6-phosphate has been studied in various enzymatic processes. For instance, an enzyme from Pseudomonas sp. ST-24, D-tagatose 3-epimerase, catalyzes the epimerization of keto-sugars like D-tagatose and D-sorbose, affecting the configuration at the C-3 position of these substrates (Itoh et al., 1994). In another study, the epimeric specificity of the catalytic site of rabbit muscle phosphofructokinase was investigated using D-tagatose 6-phosphate, showing that the configuration at C-4 is not crucial for activity, suggesting D-tagatose may be utilized in mammalian tissues (Koerner et al., 1976).

Metabolic Pathways in Bacteria

D-Tagatose 6-phosphate plays a role in the metabolism of lactose and D-galactose in bacteria like Staphylococcus aureus and Lactococcus lactis. Studies have detailed the purification and properties of enzymes like D-ketohexose-1,6-diphosphate aldolase and D-tagatose-6-phosphate kinase, which are involved in these metabolic pathways (Bissett & Anderson, 1980a), (Bissett & Anderson, 1980b).

Agricultural Applications

A recent study highlighted the use of D-tagatose in agriculture, particularly in controlling plant diseases like downy mildews. It inhibits the phosphorylation of D-fructose to D-fructose 6-phosphate by fructokinase, also producing D-tagatose 6-phosphate, which impacts the metabolism of fungi and oomycetes (Mochizuki et al., 2020).

Biocatalysis and Industrial Applications

D-Tagatose 6-phosphate is also significant in biocatalytic processes. For example, efficient biocatalytic synthesis of D-tagatose 1,6-diphosphate by LacC-catalysed phosphorylation of D-tagatose 6-phosphate has been developed, important for various industrial applications (Schoenenberger et al., 2020).

Physiological Effects in Humans

While the physiological effects of D-tagatose are not the main focus here, it's noteworthy that studies have looked into its effects on liver metabolism and blood uric acid concentration in humans, indicating its potential impact on metabolic processes (Buemann et al., 2000), (Buemann et al., 2000).

properties

Product Name

keto-D-tagatose 6-phosphate

Molecular Formula

C6H11O9P-2

Molecular Weight

258.12 g/mol

IUPAC Name

[(2R,3S,4S)-2,3,4,6-tetrahydroxy-5-oxohexyl] phosphate

InChI

InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14)/p-2/t4-,5-,6+/m1/s1

InChI Key

GSXOAOHZAIYLCY-PBXRRBTRSA-L

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)OP(=O)([O-])[O-]

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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